molecular formula C16H15ClF3N5O B2812542 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-08-3

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2812542
CAS No.: 1396813-08-3
M. Wt: 385.78
InChI Key: BUNXNOSHWSCOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H15ClF3N5O and its molecular weight is 385.78. The purity is usually 95%.
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Scientific Research Applications

1. Structural and Combinatorial Chemistry

  • Chemical Reactions and Structural Analysis: The compound's interaction with other chemicals, such as methyl iodide, and its crystallographic structure have been examined to understand its chemical behavior and stability. This knowledge is crucial for its potential application in various fields, including medicinal chemistry (Jung, Lee, Choi, & Lee, 2008).

2. Medicinal Chemistry and Drug Discovery

  • Anticancer Activity: A derivative of this compound has shown potent activity against human chronic myeloid leukemia (CML) cells. This suggests its potential as a lead molecule for developing treatments for chronic myeloid leukemia and cancer (Li et al., 2019).
  • Psoriasis Treatment: Structural optimization of a related compound led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. One derivative showed significant antipsoriatic effects in a mouse model of psoriasis, indicating potential therapeutic applications for psoriasis treatment (Li et al., 2016).
  • Anti-Inflammatory and Analgesic Properties: New series of related pyrimidine derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities, showing promising results compared to standard drugs (Bhat, Kumar, Nisar, & Kumar, 2014).
  • NF-kappaB and AP-1 Gene Expression Inhibition: Substituted pyrimidine derivatives of this compound have been investigated for inhibiting NF-kappaB and AP-1 transcription factors, important for developing drugs targeting various diseases, including cancer and inflammatory disorders (Palanki et al., 2000).
  • Antiproliferative Agents: A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, including a related compound, were synthesized and evaluated for antiproliferative activity against cancer cell lines. Some showed significant effects and potential as lead molecules for antiproliferative agents (Zhang et al., 2019).

3. Catalysis and Synthetic Chemistry

  • Asymmetric Catalysis: A phenylpyrrolidine-based urea catalyst, related to the compound , has demonstrated potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes. This indicates its potential application in asymmetric synthesis (Kawazoe et al., 2015).

4. Pharmacokinetics and Quantitative Analysis

  • Pharmacokinetic Study of Diarylurea Derivatives: A novel epidermal growth factor receptor (EGFR) inhibitor with a diarylurea moiety, similar to the compound , has been studied for its pharmacokinetics in rat plasma. This research is crucial for understanding the absorption, distribution, metabolism, and excretion of such compounds (Zuo et al., 2020).

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O/c17-13-4-3-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-5-1-2-6-25/h3-4,7-9H,1-2,5-6H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNXNOSHWSCOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.